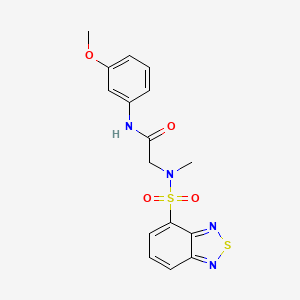
N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide, also known as GSK-J4, is a small molecule inhibitor that targets the lysine-specific demethylase 1 (LSD1) and its closely related homologue, LSD2. GSK-J4 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide targets LSD1 and LSD2, which are enzymes that play a crucial role in the regulation of gene expression by removing methyl groups from lysine residues on histone proteins. By inhibiting LSD1 and LSD2, N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide can modulate the expression of genes involved in various cellular processes, including differentiation, proliferation, and inflammation.
Biochemical and Physiological Effects:
N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has been shown to induce differentiation and inhibit proliferation in cancer cells by modulating the expression of genes involved in these processes. In addition, N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has been demonstrated to suppress the production of pro-inflammatory cytokines in macrophages and monocytes, indicating its potential as an anti-inflammatory agent. N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has also been shown to improve cognitive function in preclinical models of Alzheimer's disease, suggesting its potential as a neuroprotective agent.
実験室実験の利点と制限
One of the advantages of N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide is its specificity for LSD1 and LSD2, which reduces the risk of off-target effects. However, N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has relatively low potency compared to other LSD1 inhibitors, which may limit its effectiveness in certain applications. In addition, N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide. One area of interest is the development of more potent analogs of N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide that can overcome its relatively low potency. Another potential direction is the investigation of N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide in combination with other therapies, such as chemotherapy, to enhance its effectiveness in cancer treatment. In addition, further research is needed to elucidate the mechanisms underlying the neuroprotective effects of N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide and its potential applications in the treatment of neurodegenerative disorders.
合成法
N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide can be synthesized using a multistep process involving the reaction of 3-chlorophenyl isocyanate with methylamine, followed by the coupling of the resulting intermediate with quinoline-8-sulfonyl chloride. The final product is obtained after purification using column chromatography.
科学的研究の応用
N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has been extensively studied in preclinical models for its potential therapeutic applications. In cancer, N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has been shown to induce differentiation and inhibit proliferation in various cancer cell lines, including acute myeloid leukemia, neuroblastoma, and prostate cancer. Inflammation is another area where N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has shown promise, with studies demonstrating its ability to suppress the production of pro-inflammatory cytokines in macrophages and monocytes. N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has also been investigated for its potential in treating neurodegenerative disorders, such as Alzheimer's disease, by inhibiting the activity of LSD1, which has been implicated in the pathogenesis of these diseases.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-[methyl(quinolin-8-ylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-22(12-17(23)21-15-8-3-7-14(19)11-15)26(24,25)16-9-2-5-13-6-4-10-20-18(13)16/h2-11H,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHJKBJWHOKSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[methyl(quinolin-8-ylsulfonyl)amino]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478721.png)
![5-[(4-benzylpiperidin-1-yl)carbonyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole](/img/structure/B7478723.png)
![3-(2-fluorophenyl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-1-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478728.png)
![3-(2-fluorophenyl)-1-methyl-N-(3-pyrrolidin-1-ylpropyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478741.png)
![N-methyl-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7478756.png)
![2-(4-Benzylpiperidin-1-yl)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B7478763.png)
![N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide](/img/structure/B7478774.png)
![1-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidin-2-one](/img/structure/B7478777.png)
![N-(4-fluorophenyl)-2-[methyl(8-quinolylsulfonyl)amino]acetamide](/img/structure/B7478789.png)
![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478795.png)
![3-[(4-Phenylpiperazin-1-yl)carbonyl]-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478802.png)
![[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7478806.png)